molecular formula C20H17FN4O3 B5254985 8-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE

8-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE

Cat. No.: B5254985
M. Wt: 380.4 g/mol
InChI Key: BJKGGBZXBVVATO-UHFFFAOYSA-N
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Description

8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a nitroquinoline moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Coupling with Nitroquinoline: The intermediate is then coupled with 5-nitroquinoline under conditions that promote nucleophilic substitution. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[4-(3-fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The nitroquinoline moiety may also play a role in generating reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline stands out due to its unique combination of a fluorobenzoyl group, piperazine ring, and nitroquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c21-15-4-1-3-14(13-15)20(26)24-11-9-23(10-12-24)18-7-6-17(25(27)28)16-5-2-8-22-19(16)18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGGBZXBVVATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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